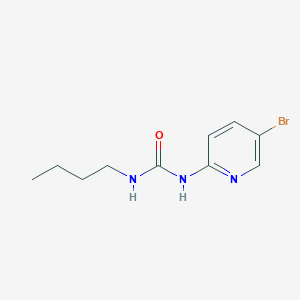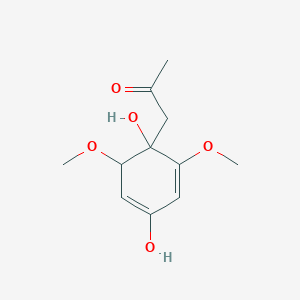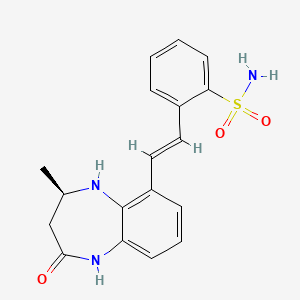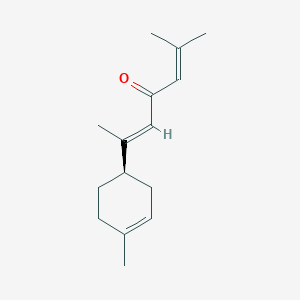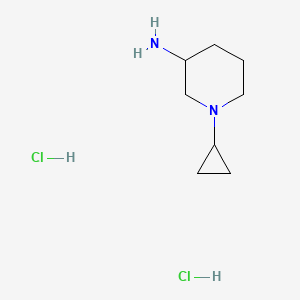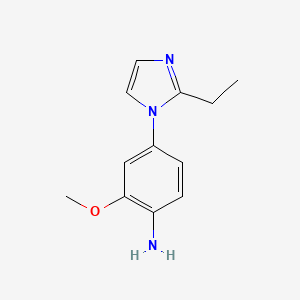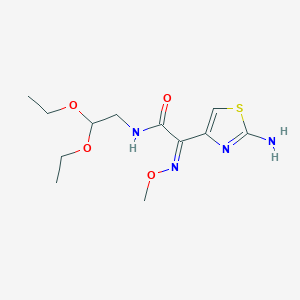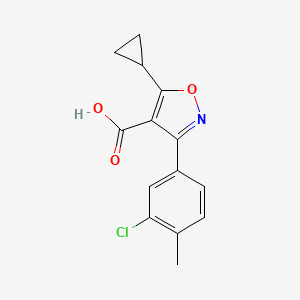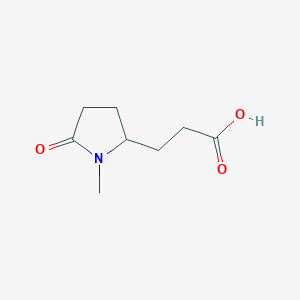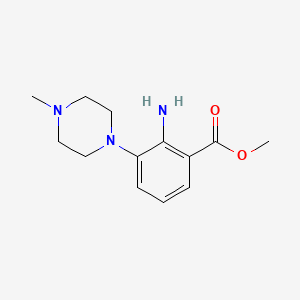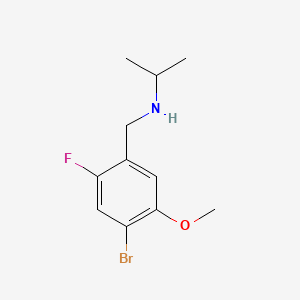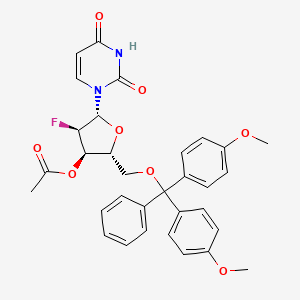
3'-O-Acetyl-2'-deoxy-5'-O-DMT-2'-fluorouridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-O-Acetyl-2’-deoxy-5’-O-DMT-2’-fluorouridine is a modified nucleoside with significant potential in the field of cancer treatment. This compound is known for its ability to balance specificity and efficacy while minimizing the harmful side effects typically associated with chemotherapy. Additionally, it has applications in nuclear medicine, particularly in enhancing tumor imaging.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Acetyl-2’-deoxy-5’-O-DMT-2’-fluorouridine involves multiple steps, starting from the appropriate nucleoside precursors. The key steps include:
Protection of the 5’-hydroxyl group: This is typically achieved using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
Fluorination at the 2’-position: This step involves the introduction of a fluorine atom at the 2’-position of the nucleoside. Common reagents for this step include diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Acetylation of the 3’-hydroxyl group: This is done using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of 3’-O-Acetyl-2’-deoxy-5’-O-DMT-2’-fluorouridine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3’-O-Acetyl-2’-deoxy-5’-O-DMT-2’-fluorouridine undergoes various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
3’-O-Acetyl-2’-deoxy-5’-O-DMT-2’-fluorouridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies involving nucleic acid interactions and modifications.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit DNA synthesis in rapidly dividing cells.
Industry: Utilized in the production of diagnostic tools for nuclear medicine, particularly in tumor imaging.
作用機序
The mechanism of action of 3’-O-Acetyl-2’-deoxy-5’-O-DMT-2’-fluorouridine involves its incorporation into DNA during replication. This incorporation disrupts the normal function of DNA, leading to the inhibition of DNA synthesis and cell division. The compound targets rapidly dividing cells, making it effective against cancer cells. The molecular pathways involved include the inhibition of thymidylate synthase and the incorporation into DNA, leading to chain termination.
類似化合物との比較
Similar Compounds
2’-Deoxy-5’-O-DMT-2’-fluorouridine: Another nucleoside analog with similar applications in cancer treatment and antiviral activity.
N4-Acetyl-2’-Deoxy-5’-O-DMT-cytidine: Used as an antiviral and anticancer agent, inhibiting DNA synthesis.
Uniqueness
3’-O-Acetyl-2’-deoxy-5’-O-DMT-2’-fluorouridine stands out due to its specific modifications, which enhance its efficacy and reduce side effects compared to other nucleoside analogs. Its unique combination of acetylation and fluorination provides a balance between stability and reactivity, making it a valuable compound in both therapeutic and diagnostic applications.
特性
分子式 |
C32H31FN2O8 |
|---|---|
分子量 |
590.6 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl] acetate |
InChI |
InChI=1S/C32H31FN2O8/c1-20(36)42-29-26(43-30(28(29)33)35-18-17-27(37)34-31(35)38)19-41-32(21-7-5-4-6-8-21,22-9-13-24(39-2)14-10-22)23-11-15-25(40-3)16-12-23/h4-18,26,28-30H,19H2,1-3H3,(H,34,37,38)/t26-,28-,29-,30-/m1/s1 |
InChIキー |
ANVVQWQJDUFVDR-PYYPWFDZSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
正規SMILES |
CC(=O)OC1C(OC(C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



